molecular formula C9H11Cl2F3N2O2 B2623090 2-amino-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid dihydrochloride CAS No. 2416236-32-1

2-amino-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid dihydrochloride

Cat. No.: B2623090
CAS No.: 2416236-32-1
M. Wt: 307.09
InChI Key: ZYSHLPWHTPDRSS-UHFFFAOYSA-N
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Description

2-amino-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid dihydrochloride is a non-proteinogenic amino acid derivative of alanine, characterized by a 2-(trifluoromethyl)pyridin-4-yl side chain. This compound is supplied as a stable dihydrochloride salt to enhance its solubility and handling for research applications. The core structure incorporates a pyridine heterocycle, a scaffold of high significance in medicinal chemistry that is found in over 85% of all FDA-approved drugs . The inclusion of the trifluoromethyl (-CF3) group is a strategic modification in drug design; this group is known to influence a molecule's biological activity, metabolic stability, and membrane permeability due to its high electronegativity and lipophilicity . This amino acid analogue is intended for research applications only. It serves as a valuable building block in organic synthesis and medicinal chemistry, particularly in the development of novel peptide-based therapeutics and chemical probes. Researchers can utilize this compound to study the effects of fluorinated amino acids on protein structure and function, or as a precursor in the synthesis of more complex molecules targeting various enzymes and receptors. The presence of the pyridine and trifluoromethyl groups makes it a promising candidate for creating compounds with potential biological activity. The product is strictly for laboratory research and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-amino-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2.2ClH/c10-9(11,12)7-4-5(1-2-14-7)3-6(13)8(15)16;;/h1-2,4,6H,3,13H2,(H,15,16);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOQLSZZQXJDGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CC(C(=O)O)N)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid dihydrochloride typically involves the reaction of 5-trifluoromethylpyridine with ammonia to form the desired product. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

The compound has been evaluated for various biological activities, particularly in the context of cancer research. Studies have shown that it displays significant antitumor properties, making it a candidate for further investigation in anticancer therapies.

Anticancer Properties

  • Mechanism of Action :
    • The compound is believed to inhibit specific pathways involved in tumor growth and proliferation. Its structural similarity to amino acids suggests it may interact with receptors or enzymes critical for cancer cell survival.
  • In Vitro Studies :
    • In studies conducted by the National Cancer Institute (NCI), the compound demonstrated cytotoxic effects against several cancer cell lines, with noteworthy inhibition rates observed in assays measuring cell viability and proliferation .
  • Case Study Example :
    • One study reported that derivatives of this compound exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 colorectal cancer cells, indicating potent anticancer activity .

Synthesis and Derivatives

The synthesis of 2-amino-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid dihydrochloride involves various chemical reactions that can be optimized for yield and purity.

Synthetic Routes

  • Starting Materials :
    • The synthesis typically begins with readily available pyridine derivatives and is followed by functional group modifications to introduce the trifluoromethyl group and amine functionalities .
  • Optimization Techniques :
    • Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the synthesized compounds, ensuring high-quality samples for biological testing .

Applications in Medicinal Chemistry

The compound's unique structure positions it as a valuable lead compound in drug discovery.

Potential Therapeutic Uses

  • Cancer Treatment :
    • Due to its demonstrated anticancer properties, research is ongoing to explore its use as a chemotherapeutic agent.
  • Neurological Disorders :
    • Preliminary studies suggest potential applications in treating neurodegenerative diseases by modulating neurotransmitter systems influenced by amino acid analogs .

Summary of Research Findings

Study FocusFindingsReferences
Antitumor ActivitySignificant cytotoxic effects on cancer cell lines
SynthesisEffective synthetic routes developed
Therapeutic PotentialPromising candidate for cancer and neurological treatments

Mechanism of Action

The mechanism of action of 2-amino-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The trifluoromethylpyridine moiety distinguishes this compound from other amino acid derivatives. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison
Compound Name Aromatic Substituent Core Structure Key Applications Reference
2-Amino-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid dihydrochloride 2-(Trifluoromethyl)pyridin-4-yl Propanoic acid Drug intermediates, enzyme studies
(S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride Pyridin-4-yl Propanoic acid Anticancer/antiviral research
2-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride 1-Methyl-1H-pyrazol-4-yl Propanoic acid Discontinued research applications
(S)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride 1H-Imidazol-4-yl Propanoic acid Biochemical ligand studies

Key Comparative Insights

Trifluoromethyl Group Impact: The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to the non-fluorinated pyridin-4-yl analogue . This modification may improve membrane permeability or target binding in drug candidates.

Heterocycle Variations :

  • Pyridine vs. Imidazole/Pyrazole : The pyridine ring (aromatic nitrogen heterocycle) in the target compound differs from imidazole (two nitrogen atoms) and pyrazole (adjacent nitrogens) in electronic and hydrogen-bonding properties. For example:
  • Imidazole derivatives (e.g., ) may participate in stronger hydrogen bonding due to dual nitrogen sites, influencing ligand-receptor interactions.

Salt Form and Solubility :

  • All compounds listed are dihydrochloride salts, improving aqueous solubility for in vitro assays or formulation. This is critical for bioavailability in drug development .

In contrast, the imidazole-based compound may be more suited for studying metalloenzymes or histidine-related pathways.

Research Findings and Implications

  • Fluorinated Analogues: Fluorine substitution is a common strategy in medicinal chemistry to optimize pharmacokinetics. The target compound’s trifluoromethyl group may offer advantages over non-fluorinated counterparts in vivo, such as prolonged half-life or reduced off-target interactions .
  • Heterocycle-Specific Activity : The choice of aromatic system (pyridine, imidazole, or pyrazole) tailors compounds for specific biological targets. For instance, pyridine derivatives are prevalent in kinase inhibitors, while imidazoles are found in antifungal agents .
  • Discontinued Compounds : The pyrazole derivative’s discontinuation () highlights the importance of substituent selection in balancing synthetic feasibility, stability, and bioactivity.

Biological Activity

2-Amino-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid dihydrochloride (CAS No. 2416236-31-0) is a compound of interest due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of various compounds, making this molecule a candidate for further investigation in medicinal chemistry.

  • Molecular Formula : C9H10Cl2F3N2O2
  • Molecular Weight : 290.09 g/mol
  • IUPAC Name : 2-amino-3-(2-(trifluoromethyl)pyridin-4-yl)propanoic acid dihydrochloride

The biological activity of 2-amino-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid dihydrochloride is primarily attributed to its interaction with specific receptors and enzymes. Trifluoromethylated compounds often exhibit enhanced binding affinity and selectivity towards biological targets, which can lead to improved therapeutic effects.

Antagonistic Properties

Research indicates that this compound may act as an antagonist for certain receptors involved in inflammatory pathways. For instance, studies on related compounds have shown that modifications in the molecular structure, such as the introduction of trifluoromethyl groups, can significantly increase the potency of EP3 receptor antagonists, which are involved in pain and inflammation modulation .

In Vivo Studies

In vivo studies have demonstrated that related compounds exhibit efficacy in reducing PGE(2)-induced uterine contractions in pregnant rats, suggesting potential applications in managing dysmenorrhea or other uterine-related conditions . The pharmacokinetics and metabolism of these compounds are crucial for understanding their therapeutic potential and safety profiles.

Case Studies and Research Findings

StudyFindings
Study 1 Evaluated the efficacy of trifluoromethylated propanoic acids as EP3 antagonists, highlighting their role in reducing inflammation and pain responses .
Study 2 Investigated structure-activity relationships (SAR) for various analogs, showing that the trifluoromethyl group significantly enhances receptor binding affinity .
Study 3 Conducted pharmacokinetic studies on similar compounds, noting their absorption, distribution, metabolism, and excretion (ADME) profiles which are critical for drug development .

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